Hexacosyl acetate

Overview

Description

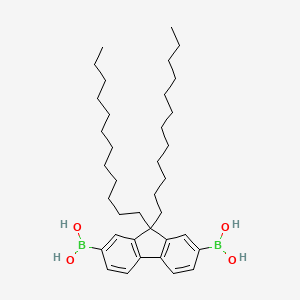

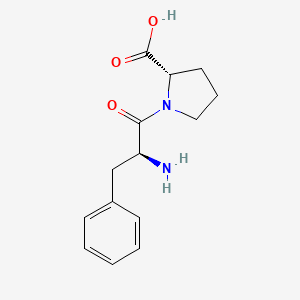

Hexacosyl acetate is a chemical compound with the molecular formula C28H56O2 . It is also known by other names such as 1-Hexacosanol, acetate, and Acetic acid hexacosyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of 28 carbon atoms, 56 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 424.743 Da .Scientific Research Applications

Antimicrobial Properties

Hexacosyl acetate, along with similar compounds like hexanal and hexyl acetate, has been studied for its potential antimicrobial properties. For instance, Lanciotti et al. (2003) found that these compounds can inhibit pathogen microorganisms like Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes, suggesting their use in enhancing the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Food Industry Applications

In the food industry, compounds like hexyl acetate are known for their fruity odor and are used as green note flavor compounds. Shieh and Chang (2001) investigated the optimized synthesis of hexyl acetate, indicating its significant use in flavor enhancement (Shieh & Chang, 2001).

Phytochemical Analysis

A study on Indigofera heterantha root oil, including phytochemicals like this compound, suggested its potential in the development of new antidiabetic drugs. Zeb et al. (2021) highlighted its alpha-amylase inhibitory potential, indicating its relevance in medicinal chemistry (Zeb et al., 2021).

Biomedical Applications

In the biomedical field, compounds like β-d-N-acetyl-hexosaminidase have shown potential for treating diseases like Tay-Sachs and Sandhoff diseases. A study by Calzoni et al. (2021) on immobilizing this enzyme on polylactic acid films points towards its application in biotechnological and biomedical fields (Calzoni et al., 2021).

Industrial Solvent Applications

Compounds like ethyl acetate and hexane are used in extractive distillation processes in industries. Feng et al. (2020) explored the use of these solvents for separating mixtures, highlighting their importance in chemical and pharmaceutical industries (Feng et al., 2020).

Antibacterial Evaluation

The antibacterial potency of various extracts, including hexane and ethyl acetate, has been evaluated against different strains of bacteria. Rai et al. (2020) researched the antibacterial effects of Oroxylum indicum stem bark extract, demonstrating the role of these solvents in medicinal plant research (Rai et al., 2020).

Ecotoxicology

In ecotoxicology, the effects of acids like hexanoic and acetic acids, which are related to hexane, have been studied. Ntalli et al. (2020) researched their impact on nematodes and microbial communities, contributing to our understanding of eco-toxic character in environmental sciences (Ntalli et al., 2020).

Safety and Hazards

When handling Hexacosyl acetate, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Mode of Action

It’s possible that Hexacosyl acetate interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

This compound may be involved in various biochemical pathways. It’s known that similar compounds can affect a variety of pathways, including those involved in metabolism and signal transduction .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

It’s known that similar compounds can have a variety of effects at the molecular and cellular level, including altering enzyme activity, modulating signal transduction pathways, and affecting gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable the compound is in the body .

properties

IUPAC Name |

hexacosyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30-28(2)29/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJQEFZXBSKQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

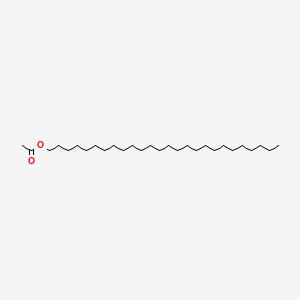

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231615 | |

| Record name | 1-Hexacosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

822-32-2 | |

| Record name | 1-Hexacosanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexacosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions Hexacosyl acetate showing potential as an alpha-amylase and alpha-glucosidase inhibitor. Can you elaborate on how this interaction might work based on the docking study?

A1: The study utilized computational docking simulations to predict the interactions of this compound with alpha-amylase and alpha-glucosidase []. Docking scores, representing binding affinities, were calculated. this compound exhibited a docking score of -8.2944994 against alpha-amylase and -9.73762512 against alpha-glucosidase []. While these scores suggest a potential for inhibition, it's important to note that docking studies are preliminary. Further experimental validation, such as enzyme inhibition assays, is crucial to confirm these interactions and determine actual inhibitory concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.